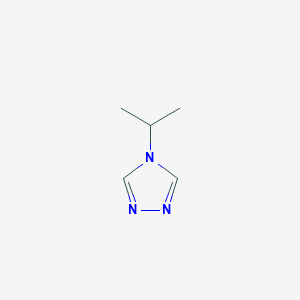
4-Isopropyl-4H-1,2,4-triazole
概要
説明
4-Isopropyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
作用機序
Target of Action
4-Isopropyl-4H-1,2,4-triazole, also known as 4H-1,2,4-Triazole, 4-(1-methylethyl)-, is a compound that has been found to have significant antibacterial and antiviral activities . The primary targets of this compound are likely to be specific proteins or enzymes within the bacterial or viral cells.
Mode of Action
It is known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction can lead to changes in the function of the target, which can inhibit the growth of the bacteria or virus, or kill the cells directly.
Biochemical Pathways
It is known that 1,2,4-triazoles are extensively observed in nature and metabolic systems which are vital for living creatures . Therefore, it can be inferred that this compound may interact with several biochemical pathways, leading to its observed antibacterial and antiviral effects.
Pharmacokinetics
It is known that 1,2,4-triazole derivatives generally have good pharmacokinetic and pharmacodynamic properties, and they show resistance to metabolic degradation .
Result of Action
The result of the action of this compound is the inhibition of the growth of bacteria or viruses, or the direct killing of these cells . This leads to the observed antibacterial and antiviral effects of this compound.
生化学分析
Biochemical Properties
4-Isopropyl-4H-1,2,4-triazole interacts with a variety of enzymes and receptors in the biological system
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Some triazole derivatives have shown significant anti-inflammatory, analgesic, and antipyretic results when tested in animal models .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-4H-1,2,4-triazole can be achieved through several methods. One common approach involves the cyclization of hydrazides with nitriles under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using hydrazides and nitriles. The reaction conditions are optimized to ensure high yield and purity. Microwave-assisted synthesis and the use of environmentally benign solvents like polyethylene glycol have been explored to make the process more efficient and sustainable .
化学反応の分析
Types of Reactions
4-Isopropyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions include various substituted triazoles, which can exhibit different biological activities and properties .
科学的研究の応用
4-Isopropyl-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored as a potential anticancer agent and for its role in inhibiting enzymes like aromatase.
Industry: Utilized in the development of new materials, including polymers and catalysts
類似化合物との比較
4-Isopropyl-4H-1,2,4-triazole can be compared with other triazole derivatives such as:
Fluconazole: An antifungal agent with a similar mechanism of action.
Voriconazole: Another antifungal with broader spectrum activity.
Ribavirin: An antiviral agent used to treat various viral infections
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications .
特性
IUPAC Name |
4-propan-2-yl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-5(2)8-3-6-7-4-8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAKGOWRYPECKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571813 | |
| Record name | 4-(Propan-2-yl)-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24463-56-7 | |
| Record name | 4-(Propan-2-yl)-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(propan-2-yl)-4H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



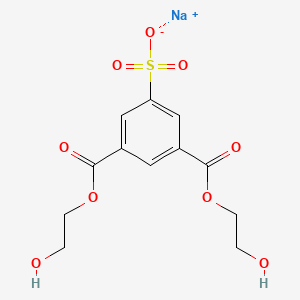


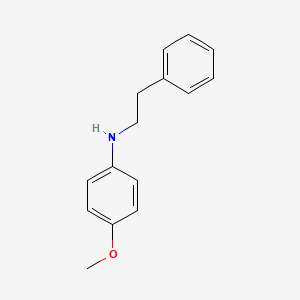
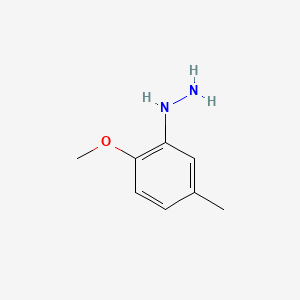
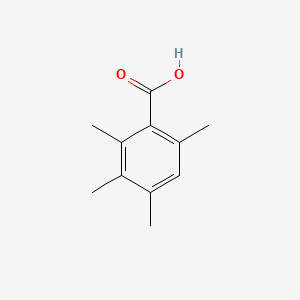
![2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine](/img/structure/B3050171.png)

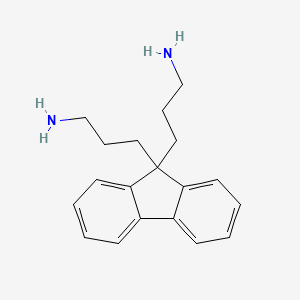
![10,14-dioxapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4,6,8,11,15,17,19-nonaene](/img/structure/B3050175.png)
![8,9-Dimethoxy-3,3,5,11-tetramethylpyrano[3,2-a]carbazole](/img/structure/B3050178.png)
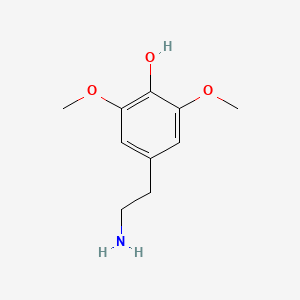
![Tert-butyl 4-[4-(3,3-dimethylbutyl)anilino]-1-piperidinecarboxylate](/img/structure/B3050180.png)
